N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core substituted with a naphthalen-1-yl group at position 2 and an acetamide moiety at position 3. The acetamide side chain is further modified with N-methyl and N-(3-methylphenyl) groups.
Properties
Molecular Formula |
C25H21N5O2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-methyl-N-(3-methylphenyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C25H21N5O2/c1-17-7-5-10-19(13-17)28(2)24(31)15-29-25(32)23-14-22(27-30(23)16-26-29)21-12-6-9-18-8-3-4-11-20(18)21/h3-14,16H,15H2,1-2H3 |
InChI Key |
GTQCHFXCFBGIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrazolotriazine core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the naphthalen-1-yl group: This can be achieved through a substitution reaction using naphthalene derivatives.
N-methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other acetamide derivatives and pyrazolo-triazine analogs. Below is a detailed comparison based on synthesis, physicochemical properties, and substituent effects.
Structural Analogues from the Acetamide-Triazole Family
Compounds 6a–6m () are substituted 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamides. These differ from the target compound in their heterocyclic core (triazole vs. pyrazolo-triazine) and substituents. Key differences include:
- Core Heterocycle: The triazole ring in 6a–6m offers fewer hydrogen-bonding sites compared to the pyrazolo-triazinone system, which contains both lactam and triazine nitrogen atoms.
- Substituents : The target compound lacks the naphthalenyloxy-methyl group present in 6a–6m but retains the naphthalene moiety directly attached to the core.
Pyrazolo-Triazinone Derivatives
The compound in , 2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide, shares the pyrazolo-triazinone core but differs in substituents:
- Acetamide Side Chain : The furylmethyl group introduces a heteroaromatic ring, contrasting with the methylphenyl group in the target compound.
- Molecular Weight : The target compound (C₃₂H₂₈N₅O₂, ~538.6 g/mol) is heavier than ’s derivative (C₁₉H₁₆FN₅O₃, ~381.4 g/mol), primarily due to the naphthalene and methylphenyl groups .
Hydroxyacetamide Derivatives
Compounds FP1–12 () feature hydroxyacetamide moieties linked to triazole or imidazole rings. Key contrasts include:
- Functional Groups : The hydroxyl group in FP1–12 enhances solubility but reduces metabolic stability compared to the methylphenyl-substituted acetamide in the target compound.
- Synthesis : FP1–12 were synthesized via imidazolone coupling, whereas the target compound likely employs a 1,3-dipolar cycloaddition (similar to 6a–6m ) .
Table 1: Comparative Analysis of Key Compounds
Substituent Effects on Physicochemical Properties
- Naphthalene vs.
- Methylphenyl vs. Nitrophenyl : The N-(3-methylphenyl) group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing nitro group in 6b , which may influence receptor binding kinetics .
Biological Activity
The compound N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a pyrazolo[1,5-d][1,2,4]triazin scaffold, which is known for its diverse biological activities.
- Substituents : The presence of an N-methyl group and a 3-methylphenyl group contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing neurotransmitter systems or other signaling pathways.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar compounds derived from the pyrazolo[1,5-d][1,2,4]triazin scaffold. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 16 |
| Compound B | E. faecalis | 8 |
| Target Compound | C. albicans | 16 |
These results indicate that the target compound may have comparable efficacy to established antimicrobial agents .
Anticancer Studies
In vitro studies on cancer cell lines have demonstrated that the compound can induce apoptosis in certain types of cancer cells. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 12 µM after 48 hours of treatment.
This suggests that this compound may serve as a lead compound for further anticancer drug development .
Safety and Toxicity
While initial findings are promising regarding efficacy, it is crucial to assess the safety profile of the compound. Toxicity studies are necessary to determine any adverse effects associated with high doses or prolonged exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
